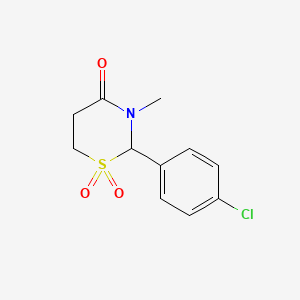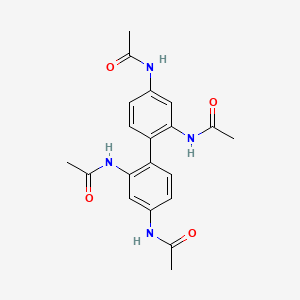
Diphenethylamine, hydrochloride
Vue d'ensemble
Description
Diphenethylamine, hydrochloride is a chemical compound that belongs to the class of phenethylamines. It is a derivative of phenethylamine, which is a naturally occurring monoamine alkaloid. This compound is known for its various applications in medicinal chemistry and pharmacology due to its structural similarity to neurotransmitters like dopamine and norepinephrine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenethylamine, hydrochloride typically involves the reaction of phenethylamine with hydrochloric acid. One common method includes the Friedel-Crafts reaction, where phenethylamine is reacted with benzene in the presence of a Lewis acid catalyst like aluminum chloride to form diphenethylamine. This compound is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves continuous flow synthesis techniques. This method enhances atom economy and minimizes waste. For instance, combining chlorodiphenylmethane and N,N-dimethylaminoethanol in a 1:1 molar ratio at high temperatures without additional solvents can produce this compound directly as a molten salt .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenethylamine, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated or nitrated phenethylamine derivatives.
Applications De Recherche Scientifique
Diphenethylamine, hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
Diphenethylamine, hydrochloride exerts its effects primarily by interacting with neurotransmitter systems. It acts as an agonist or antagonist at various receptors, including dopamine and norepinephrine receptors. This interaction influences the release and reuptake of these neurotransmitters, thereby modulating their levels in the synaptic cleft . The compound’s effects on these pathways are responsible for its pharmacological activities, including mood regulation and analgesia .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: The parent compound, which is a naturally occurring monoamine alkaloid.
Amphetamine: A stimulant that shares structural similarities with diphenethylamine.
Methamphetamine: A potent central nervous system stimulant with a similar chemical structure.
Uniqueness
Diphenethylamine, hydrochloride is unique due to its specific receptor interactions and pharmacological profile. Unlike amphetamine and methamphetamine, which are primarily stimulants, this compound has a broader range of applications, including potential therapeutic uses in treating neurological disorders and pain management .
Propriétés
IUPAC Name |
bis(2-phenylethyl)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16;/h1-10,17H,11-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMYHLWTKLNQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC[NH2+]CCC2=CC=CC=C2.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6332-28-1 | |
| Record name | Diphenethylamine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006332281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[4-(3-Chloro-3-oxoprop-1-enyl)phenyl]prop-2-enoyl chloride](/img/structure/B7790941.png)





